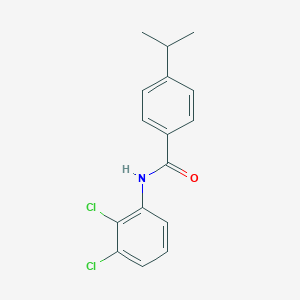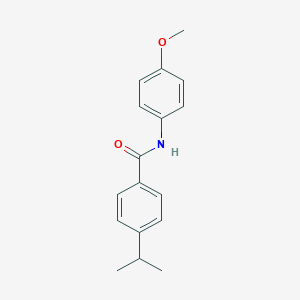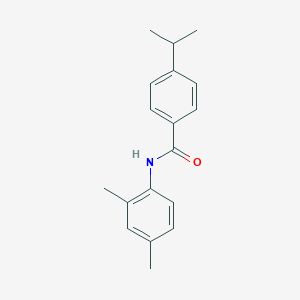![molecular formula C21H14Cl2N4O3 B263855 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in various biomedical applications.
作用机制
The mechanism of action of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. By inhibiting this pathway, 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate has several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. Additionally, this compound has been shown to inhibit tumor growth and metastasis in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell proliferation, differentiation, and survival. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can induce toxicity in normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
For the study of this compound include investigating its potential use in combination with other anticancer agents and developing novel formulations for improved delivery and efficacy.
合成方法
The synthesis method of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate involves the reaction of 2,6-dichlorophenol with sodium hydroxide to form 2,6-dichlorophenolate. This is followed by the reaction of 2,6-dichlorophenolate with 2-chloroacetic acid to form 2-(2,6-dichlorophenoxy)acetic acid. The final step involves the reaction of 2-(2,6-dichlorophenoxy)acetic acid with 2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridine to form 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate.
科学研究应用
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate has been extensively studied for its potential use in various biomedical applications. One of the main applications of this compound is in cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
属性
分子式 |
C21H14Cl2N4O3 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC 名称 |
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2,6-dichlorophenoxy]acetic acid |
InChI |
InChI=1S/C21H14Cl2N4O3/c1-9-12(3-11-4-15(22)20(16(23)5-11)30-8-17(28)29)18-10(2)14(7-25)21(26)27-19(18)13(9)6-24/h3-5H,8H2,1-2H3,(H2,26,27)(H,28,29)/b12-3- |
InChI 键 |
ZWCHZAWDRBJGOO-BASWHVEKSA-N |
手性 SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)Cl)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N |
SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
规范 SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Cl)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



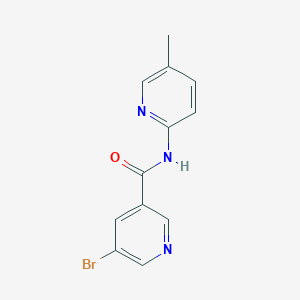
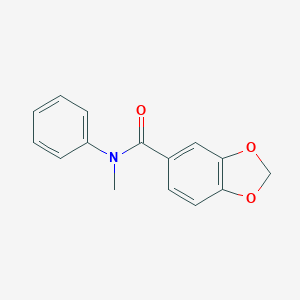


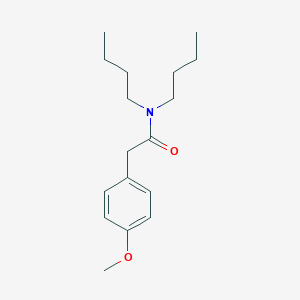
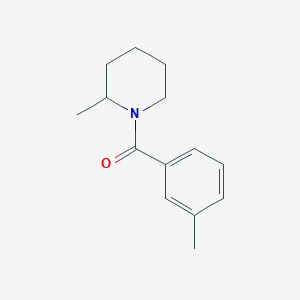
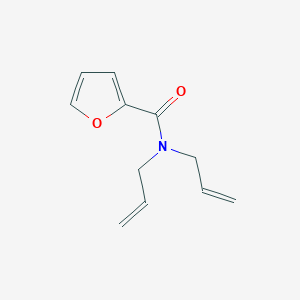


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
